3,6-Diiodo-2-(trifluoromethyl)pyridine
Overview
Description
3,6-Diiodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2F3I2N. This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyridine ring. The incorporation of halogens and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-2-(trifluoromethyl)pyridine typically involves halogenation reactions starting from pyridine derivatives. One common method includes the iodination of 2-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective iodination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
3,6-Diiodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove the iodine atoms.
Coupling Reactions: The presence of iodine atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide, potassium fluoride, and organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 3,6-difluoro-2-(trifluoromethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .
Scientific Research Applications
3,6-Diiodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Diiodo-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atoms can participate in halogen bonding, which stabilizes the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2,3-Diiodo-5-(trifluoromethyl)pyridine: Similar in structure but with different iodine positions, affecting its reactivity and applications.
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: Contains chlorine and fluorine atoms instead of iodine, leading to different chemical properties and uses.
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine: Fully fluorinated derivative with distinct electronic properties and applications.
Uniqueness
3,6-Diiodo-2-(trifluoromethyl)pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct reactivity and stability. The combination of these groups makes the compound particularly valuable in the synthesis of complex organic molecules and in applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
3,6-diiodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)5-3(10)1-2-4(11)12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVMGFQGZPKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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